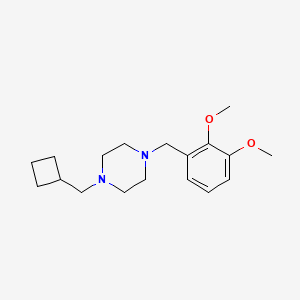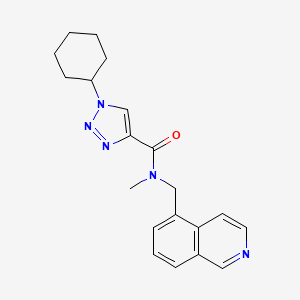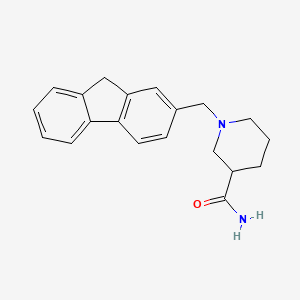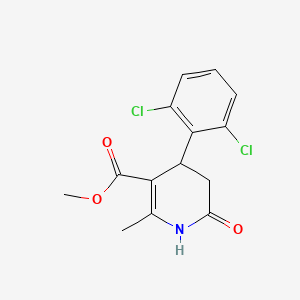
1-(cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and receptors in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases. In addition, the compound has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate in lab experiments is its high potency. This allows researchers to use lower concentrations of the compound, which can reduce the risk of toxicity and side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate. One area of interest is the development of new derivatives of the compound with improved solubility and potency. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and psychiatric disorders.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and anti-tumor properties make it a subject of interest for scientific research. While there are limitations to its use in lab experiments, future directions for research on this compound hold great promise for the development of new treatments for various diseases.
合成法
The synthesis of 1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate involves the reaction of 2,3-dimethoxybenzaldehyde with cyclobutanemethanamine in the presence of trifluoroacetic acid. The product is then purified through recrystallization to obtain the pure compound.
科学的研究の応用
1-(Cyclobutylmethyl)-4-(2,3-dimethoxybenzyl)piperazine trifluoroacetate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
1-(cyclobutylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-8-4-7-16(18(17)22-2)14-20-11-9-19(10-12-20)13-15-5-3-6-15/h4,7-8,15H,3,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOHNJVWSAZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5229679.png)

![1-(cyclopropylcarbonyl)-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5229697.png)

![methyl 6-amino-4-(4-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B5229714.png)
![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)
![2-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]-1-naphthalenesulfonic acid](/img/structure/B5229729.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5229752.png)
![N-cyclooctyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5229763.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5229769.png)